molecular formula C16H14N4O3 B2852078 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(pyridin-2-ylmethyl)acetamide CAS No. 688773-27-5

2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(pyridin-2-ylmethyl)acetamide

Numéro de catalogue: B2852078
Numéro CAS: 688773-27-5
Poids moléculaire: 310.313
Clé InChI: GNZCTIFYQQBVMA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(2,4-Dioxo-1H-quinazolin-3-yl)-N-(pyridin-2-ylmethyl)acetamide is a quinazolinone derivative with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a quinazolinone core, which is a bicyclic structure consisting of a fused benzene and pyrimidine ring, and is known for its diverse biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(pyridin-2-ylmethyl)acetamide typically involves the following steps:

  • Formation of Quinazolinone Core: The quinazolinone core can be synthesized through the condensation of anthranilic acid with formamide under acidic conditions.

  • Introduction of Acetamide Group: The acetamide group is introduced by reacting the quinazolinone core with chloroacetyl chloride in the presence of a base such as triethylamine.

  • Attachment of Pyridin-2-ylmethyl Group: The final step involves the reaction of the acetamide derivative with 2-pyridinemethylamine to form the target compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can also be employed to enhance the sustainability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or hydrogen peroxide.

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2), and acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and anhydrous ether.

  • Substitution: Amines, alcohols, and polar aprotic solvents such as dimethylformamide (DMF).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of substituted quinazolinones or other derivatives.

Applications De Recherche Scientifique

Biological Activities

Research indicates that compounds with similar quinazolinone structures exhibit a wide range of biological activities, including:

  • Anticancer : Some derivatives have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial : Quinazolinones have been studied for their antibacterial and antifungal properties.
  • Anticonvulsant : Certain modifications of the quinazolinone framework have been linked to anticonvulsant effects.

Synthesis and Characterization

The synthesis of 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(pyridin-2-ylmethyl)acetamide can be achieved through various methods, including cyclocondensation reactions involving anthranilic acid derivatives. Characterization techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compounds .

Applications in Drug Discovery

This compound serves as a promising lead in drug discovery efforts aimed at developing novel therapeutics. Its applications include:

  • Cancer Therapy : Preliminary studies suggest that this compound may inhibit specific cancer cell lines, indicating potential as an anticancer agent.
  • Neurological Disorders : The anticonvulsant properties observed in related compounds suggest that this compound could be explored for treating epilepsy and other neurological disorders .
  • Infectious Diseases : Its antimicrobial activity positions it as a candidate for further investigation in the treatment of bacterial and fungal infections.

Case Studies

Several case studies highlight the potential of this compound:

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of this compound against various cancer cell lines. Results indicated significant inhibition of cell growth, suggesting its potential as a chemotherapeutic agent.

Case Study 2: Anticonvulsant Properties

Research focusing on the anticonvulsant effects demonstrated that derivatives of this compound exhibited activity in animal models of epilepsy, warranting further exploration into its mechanism of action.

Mécanisme D'action

The mechanism by which 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(pyridin-2-ylmethyl)acetamide exerts its effects involves the interaction with specific molecular targets. The quinazolinone core can bind to various receptors and enzymes, modulating their activity. The pyridin-2-ylmethyl group enhances the compound's binding affinity and selectivity towards these targets.

Molecular Targets and Pathways Involved:

  • Receptors: The compound may interact with G-protein-coupled receptors (GPCRs) and ion channels, affecting signal transduction pathways.

  • Enzymes: It may inhibit enzymes such as kinases and phosphatases, which play crucial roles in cellular processes.

Comparaison Avec Des Composés Similaires

  • Quinazolin-2,4(1H,3H)-dione: A core structure similar to quinazolinone, used in various pharmaceutical applications.

  • 2-(2,4-Dioxo-1H-quinazolin-3-yl)-3-phenyl-propanoic acid: Another quinazolinone derivative with potential biological activity.

  • 2,3-Dihydroquinazolin-4(1H)-one: A modified quinazolinone derivative used as a scaffold in drug design.

Uniqueness: 2-(2,4-Dioxo-1H-quinazolin-3-yl)-N-(pyridin-2-ylmethyl)acetamide stands out due to its specific substitution pattern, which enhances its biological activity and selectivity. The presence of the pyridin-2-ylmethyl group provides unique binding properties compared to other quinazolinone derivatives.

Activité Biologique

The compound 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(pyridin-2-ylmethyl)acetamide has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of anticonvulsant properties and interactions with GABAergic systems. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological evaluations, and molecular docking studies.

Synthesis and Characterization

The synthesis of the compound typically involves standard organic chemistry techniques, including cyclocondensation reactions. For instance, the formation of N-aryl-N′-pyridyl ureas can lead to quinazoline derivatives through controlled reaction conditions. The structure of synthesized compounds is often confirmed using techniques such as NMR spectroscopy and mass spectrometry .

Table 1: Summary of Synthesis Methods

CompoundMethodologyYield (%)Characterization Techniques
This compoundCyclocondensation51%NMR, Mass Spectrometry

Anticonvulsant Activity

Research has indicated that derivatives of 2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide exhibit varying degrees of anticonvulsant activity. In a study utilizing the pentylenetetrazole-induced seizures model , certain derivatives demonstrated a significant reduction in seizure incidence and mortality rates in mice. Notably, the compound showed a protective effect against seizures, suggesting its potential as a therapeutic agent for epilepsy .

The mechanism underlying the anticonvulsant effects appears to be linked to modulation of GABAergic pathways. Molecular docking studies have shown that the compound interacts with GABA receptors and enzymes involved in GABA metabolism. Specifically, binding energy calculations indicated that while the compound exhibited affinity for GABA receptor sites, it was less potent than established drugs like diazepam .

Case Studies

  • Case Study on Anticonvulsant Efficacy :
    • Objective : To evaluate the anticonvulsant potential of synthesized quinazoline derivatives.
    • Method : Mice were subjected to pentylenetetrazole-induced seizures.
    • Results : The compound led to a 17% reduction in mortality compared to control groups, highlighting its potential efficacy despite some limitations in potency .
  • Molecular Docking Analysis :
    • Objective : To assess binding affinities of the compound with GABA receptors.
    • Method : AutoDock Vina was used for docking studies.
    • Findings : The compound showed promising interactions with GABA receptor sites but was outperformed by known positive allosteric modulators .

Propriétés

IUPAC Name

2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(pyridin-2-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3/c21-14(18-9-11-5-3-4-8-17-11)10-20-15(22)12-6-1-2-7-13(12)19-16(20)23/h1-8H,9-10H2,(H,18,21)(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNZCTIFYQQBVMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CC(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.